5-Benzofuranmethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
cyclopenta[c]pyran-1-ylmethanamine |
InChI |
InChI=1S/C9H9NO/c10-6-9-8-3-1-2-7(8)4-5-11-9/h1-5H,6,10H2 |
InChI Key |
JLZZAQNXDJHJSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(OC=CC2=C1)CN |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzofuranmethanamine and Its Derivatives
Fundamental Approaches to Benzofuran (B130515) Ring System Formation
The construction of the benzofuran scaffold is a well-explored area of organic synthesis, with numerous methods developed to achieve this heterocyclic core. These strategies range from classical multi-step sequences to modern catalytic reactions, offering a versatile toolkit for chemists.
Traditional multi-step syntheses remain a reliable approach for accessing benzofuran derivatives. These methods often involve the construction of a substituted phenol (B47542) precursor followed by cyclization to form the furan (B31954) ring. One common strategy begins with the etherification of a phenol with a halo-ketone or a related species, followed by an intramolecular cyclization. For instance, the reaction of a substituted phenol with α-bromoacetophenones, followed by acid-catalyzed cyclodehydration, has been a long-standing method for preparing 3-arylbenzofurans. beilstein-journals.org More contemporary multi-step sequences may employ polymer-supported reagents to facilitate purification and improve efficiency. beilstein-journals.org These protocols, while sometimes lengthy, offer a high degree of control over the substitution pattern of the final product.
A notable example involves the reaction of 2-hydroxyacetophenone (B1195853) with chloroacetonitrile, followed by an intramolecular aldol (B89426) condensation to yield 3-cyanobenzofuran. researchgate.net This intermediate can then be further functionalized. Similarly, the Williamson ether synthesis between a phenol and ethyl bromoacetate, followed by intramolecular cyclization, provides a route to benzofuran-2-carboxylates. researchgate.net
Intramolecular cyclization is a powerful strategy for forming the benzofuran ring, often proceeding with high efficiency and regioselectivity. nih.gov These reactions typically involve the formation of a key carbon-oxygen or carbon-carbon bond to close the furan ring.
A variety of precursors can be utilized for intramolecular cyclization. For example, o-alkynylphenols can undergo cyclization to form benzofurans under different catalytic conditions. nih.gov Another approach involves the base-promoted intramolecular cyclization of o-bromobenzylketones, which offers a transition-metal-free route to substituted benzofurans. nih.gov Furthermore, the cyclization of o-hydroxystilbenes, mediated by hypervalent iodine reagents, provides a metal-free pathway to 2-arylbenzofurans. organic-chemistry.org
| Cyclization Strategy | Precursor Type | Catalyst/Reagent | Product Type |
| SNAr/5-endo-dig Cyclization | ortho-alkynylhaloarene | Base | 2-substituted benzofurans |
| Base-promoted Cyclization | o-bromobenzylketone | Potassium t-butoxide | Substituted benzofurans |
| Oxidative Cyclization | 2-hydroxystilbene | Hypervalent iodine | 2-arylbenzofurans |
Palladium catalysis has emerged as a highly versatile and powerful tool for the synthesis of benzofurans. acs.org These methods often involve C-H activation and cross-coupling reactions, allowing for the direct and efficient construction of the benzofuran core from readily available starting materials. acs.orgmdpi.com
One prominent palladium-catalyzed approach is the reaction of phenols with alkynes. This can proceed through various mechanisms, including oxidative addition and reductive elimination cycles. For instance, the coupling of 2-chlorophenols with terminal alkynes in the presence of a palladium catalyst and a suitable ligand can afford 2-substituted benzofurans. organic-chemistry.org Another strategy involves the intramolecular C-H functionalization of o-alkenylphenols. nih.gov
The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, is a widely used and effective method for the synthesis of 2-substituted benzofurans. nih.gov This reaction can be performed in a one-pot fashion, enhancing its synthetic utility. organic-chemistry.org
| Reaction Type | Reactants | Catalyst System | Product Type |
| Sonogashira Coupling/Cyclization | o-iodophenol, terminal alkyne | Pd catalyst, Cu co-catalyst | 2-substituted benzofurans |
| C-H Activation/Oxidation | 2-hydroxystyrene, iodobenzene | Pd catalyst | 2,3-disubstituted benzofurans |
| Intramolecular Annulation | 2-(2-hydroxyphenyl)acetonitrile, arylboronic acid | Pd catalyst | 2-arylbenzofurans |
Copper-catalyzed reactions represent an attractive and often more economical alternative to palladium-based methods for benzofuran synthesis. nih.gov These reactions can proceed through various mechanisms, including oxidative coupling and cyclization.
A notable copper-catalyzed method is the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. heteroletters.orgresearchgate.net This reaction allows for the regioselective synthesis of polysubstituted benzofurans using molecular oxygen as the oxidant. heteroletters.orgresearchgate.net Another approach involves the copper-catalyzed intramolecular C-O bond formation from o-halophenols bearing an alkyne moiety.
The coupling of o-halophenols with terminal alkynes, followed by cyclization, can also be effectively catalyzed by copper salts, often in the presence of a base. This method provides a straightforward route to a variety of benzofuran derivatives.
| Reaction Type | Reactants | Catalyst System | Product Type |
| Aerobic Oxidative Cyclization | Phenol, alkyne | Cu catalyst, O2 | Polysubstituted benzofurans |
| Tandem Annulation | Salicylaldehyde (B1680747), terminal alkyne, indole | CuI, ZnI2 | Indole-benzofuran bis-heterocycles |
| Intramolecular O-arylation | o-alkynylhaloarene | Cu catalyst | Substituted benzofurans |
Silver(I) salts have been shown to effectively mediate the intramolecular cyclization of o-alkynylphenols to afford benzofurans. These reactions typically proceed via a 5-endo-dig cyclization pathway, where the silver ion activates the alkyne towards nucleophilic attack by the phenolic oxygen. This method has been successfully applied to the synthesis of various substituted benzofurans, including 2-benzofuranmethanamines. The use of silver catalysts offers a mild and efficient alternative for the construction of the benzofuran ring system.
Synthesis of the Aminomethyl Moiety and its Regioselective Installation
The introduction of the aminomethyl group at the 5-position of the benzofuran ring is a key step in the synthesis of 5-Benzofuranmethanamine. This is typically achieved by first synthesizing a benzofuran with a suitable functional group at the 5-position, which is then converted to the aminomethyl group.
The most common strategies involve the reduction of a 5-cyanobenzofuran or the reductive amination of a 5-formylbenzofuran. The synthesis of these precursors can be achieved through various methods, including the functionalization of commercially available benzofurans or by carrying a suitable substituent through the benzofuran ring synthesis.
For instance, 5-cyanobenzofuran can be prepared and subsequently reduced to 5-aminomethylbenzofuran using reducing agents such as lithium aluminum hydride (LiAlH₄). Alternatively, benzofuran-5-carbaldehyde can be subjected to reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate with an amine (such as ammonia (B1221849) or a primary amine) followed by its in-situ reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃].
| Precursor | Reagents for Conversion | Final Moiety |
| 5-Cyanobenzofuran | Lithium aluminum hydride (LiAlH₄) | 5-Aminomethylbenzofuran |
| Benzofuran-5-carbaldehyde | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | 5-(Aminomethyl)benzofuran |
Introduction of the Aminomethyl Group onto the Benzofuran Scaffold
Directly attaching an aminomethyl or a related amine group to the benzofuran core is a fundamental approach. The synthesis of 5-amino- and 5-(aminomethyl)benzofuran derivatives has been a subject of study, highlighting the importance of this substitution pattern. pharmatutor.org One of the powerful methods for forging carbon-nitrogen bonds in aromatic systems is the Buchwald-Hartwig coupling. This palladium-catalyzed reaction can be used to introduce amine functionality by coupling an aryl halide with an amine. For instance, this method has been successfully employed to introduce an amine group at the C-6 position of a benzofuran by reacting the 6-bromo starting material with an appropriate amine in the presence of a palladium catalyst and a suitable ligand like XPhos. mdpi.com This strategy underscores the potential for regioselective amination of the benzofuran scaffold, which is applicable for creating precursors to or analogues of this compound.
Modification of the Side Chain to Include Amine Functionality
An alternative and common strategy involves multi-step synthetic sequences where the benzofuran ring is first constructed, followed by the elaboration of a side chain to introduce the amine group. ontosight.ai This approach is particularly useful for creating complex derivatives, such as 2,3-dihydro-alpha-phenyl-5-benzofuranmethanamine. ontosight.ai The synthesis typically begins with the formation of the core benzofuran structure, which is then functionalized with a side chain that can be chemically altered. ontosight.aiontosight.ai
For example, a side chain containing a carboxylic acid can be converted into an amine through various transformations. One such sequence involves converting the acid to an acid chloride, followed by reaction with ammonia to form a primary amide. mdpi.com This amide can then be dehydrated to a nitrile, which can be subsequently reduced to the desired primary amine. mdpi.com Another common method is the reductive amination of a ketone or aldehyde attached to the benzofuran ring. Furthermore, existing primary or secondary amines on a side chain can be modified, such as the N-methylation of a primary amine using reagents like formaldehyde (B43269) and zinc. nih.gov
Advanced Catalytic Methods for this compound Derivatives
Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and atom economy. The synthesis of benzofuranmethanamine derivatives has benefited significantly from developments in transition-metal catalysis and biocatalysis.
Rhodium(III)-Catalyzed Tandem Annulative Arylation/Amidation
Recent research has demonstrated a sophisticated Rhodium(III)-catalyzed tandem reaction to produce 2,3-dihydro-3-benzofuranmethanamine derivatives that feature an all-carbon quaternary stereocenter. researchgate.netresearchgate.net This method involves the reaction of aromatic tethered alkenes with 3-substituted 1,4,2-dioxazol-5-ones, which serve as the amidating reagent. researchgate.netresearchgate.net The reaction proceeds through an annulative arylation and amidation sequence, capturing a transient C(sp³)–Rh intermediate. researchgate.netresearchgate.net A key feature of this transformation is that by altering the directing group on the starting material, a second, unsymmetrical ortho C–H amidation/annulation can be achieved, leading to more complex tricyclic dihydrofuro[3,2-f]quinazolinones. researchgate.net
| Feature | Description | Reference |
| Catalyst | Rhodium(III) complex, e.g., [Cp*RhCl₂]₂ | researchgate.net |
| Key Reactants | Aromatic tethered alkenes, 1,4,2-dioxazol-5-ones | researchgate.netresearchgate.net |
| Product | 2,3-dihydro-3-benzofuranmethanamine derivatives | researchgate.netresearchgate.net |
| Mechanism | Tandem annulative arylation/amidation via a C(sp³)–Rh intermediate | researchgate.netresearchgate.net |
| Key Outcome | Formation of an all-carbon quaternary stereocenter | researchgate.netresearchgate.net |
Directed C-H Functionalization in Dihydrobenzofuranmethanamine Synthesis
The principle of directed C-H functionalization is a cornerstone of modern synthetic strategy, enabling reactions at otherwise unreactive C-H bonds with high regioselectivity. magtech.com.cndmaiti.com This approach utilizes a directing group (DG) within the substrate, which typically contains a nitrogen or oxygen atom that coordinates to a transition metal catalyst. magtech.com.cn This coordination brings the catalyst into close proximity to a specific C-H bond (often at the ortho position), facilitating its cleavage and subsequent functionalization. nih.govsnnu.edu.cn
Chemoenzymatic Cascade Reactions for Benzofuran Derivatives
Chemoenzymatic cascades merge the high productivity of chemical catalysts with the exceptional selectivity of enzymes. mdpi.comresearchgate.net This powerful combination has been applied to the synthesis of benzofuran derivatives in one-pot, two-step processes. mdpi.comaun.edu.egbrynmawr.edu In one notable example, a bis(2-substituted benzofuran) derivative was synthesized by combining a copper scorpionate catalyst with the monooxygenase P450 BM3. mdpi.comresearchgate.net
| Step | Catalyst | Reaction Type | Yield | Reference |
| 1 | Copper Scorpionate Complex | Sonogashira coupling/cyclation | 88% (intermediate) | mdpi.com |
| 2 | P450 BM3 (enzyme) | Hydroxylation/Elimination | 84% (final product, optimized) | researchgate.net |
Stereoselective and Enantiopure Synthesis of Benzofuranmethanamines
The synthesis of chiral molecules as single enantiomers is of paramount importance, and asymmetric catalysis offers the most promising route. mdpi.com Several strategies have been developed for the stereoselective synthesis of benzofuranmethanamines.
Palladium-mediated annulation of chiral α-arylpropargylamines has been shown to produce α-aryl-2-benzofuranmethanamines stereoselectively. acs.org Similarly, microwave-enhanced procedures for synthesizing substituted benzofurans can be applied to the preparation of chiral α-alkyl-2-benzofuranmethanamines. acs.org
More advanced catalytic systems provide excellent enantiocontrol. For instance, the development of Rh(III)-catalyzed asymmetric 1,2-carboamidation of alkenes provides access to chiral 2,3-dihydro-3-benzofuranmethanamides, which are direct precursors to the corresponding amines. researchgate.net Chemoenzymatic cascades are also highly effective for creating enantiopure products due to the inherent stereoselectivity of enzymes. mdpi.com Such cascades have been used to prepare enantiopure biaryl amines and alcohols, demonstrating a powerful strategy that could be adapted for chiral benzofuranmethanamine synthesis. mdpi.com These methods rely on creating a single enantiomer by controlling the formation of stereocenters during the reaction, a process known as stereoselective synthesis. slideshare.net
Chiral Auxiliaries and Catalysts in Stereoselective Synthesis
The use of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of specific enantiomers of chiral molecules. wikipedia.orggoogle.com Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. rsc.org Similarly, chiral catalysts, which are not consumed in the reaction, provide a chiral environment that favors the formation of one enantiomer over the other. clockss.org
In the context of benzofuran derivatives, rhodium-based catalysts have demonstrated significant utility. For instance, the rhodium(III)-catalyzed asymmetric 1,2-carboamidation of alkenes has been successfully employed to access chiral 2,3-dihydro-3-benzofuranmethanamides. researchgate.net This method allows for the one-step synthesis of α-methyl branched amines, a common motif in various chemical structures. researchgate.net The reaction proceeds under mild conditions and shows high functional group compatibility. researchgate.net
Another notable application of rhodium catalysis is the enantioselective intramolecular aza-spiroannulation onto benzofurans. clockss.org This reaction, utilizing a chiral rhodium catalyst such as Rh₂(S-TCPTAD)₄, facilitates the construction of 2,3-dihydrobenzofuran (B1216630) derivatives with a nitrogen-containing tetrasubstituted carbon stereocenter at the C3 position. clockss.org The process can achieve high enantiomeric excess (ee), up to 92%. clockss.org
The following table summarizes key findings in the use of chiral catalysts for the synthesis of benzofuran derivatives.
Table 1: Chiral Catalysts in the Synthesis of Benzofuran Derivatives
| Catalyst/Auxiliary | Substrate Type | Product Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Rhodium(III) Complex | Alkenes and Arenes | 2,3-Dihydro-3-benzofuranmethanamides | High Enantioselectivity | researchgate.net |
| Rh₂(S-TCPTAD)₄ | 3-(Carbamoylmethyl)benzofuran | (2R,3S)-2-methoxy-2H-spiro-[benzofuran-3,4'-oxazolidin]-2'-one | 86% ee | clockss.org |
| Organocatalyst (e.g., derived from Cinchona alkaloids) | Dihydroxylated aromatics and chloronitroalkenes | Bis-dihydrobenzofuran precursors | >99:1 dr, up to 98% ee | rsc.org |
| Rhodium/(S)-segphos | N-Alkylidene sulfonamides and Aryl titanium reagents | Diarylmethyl amines | 86% to 96% ee | organic-chemistry.org |
Formation of Enantiomerically Pure Benzofuranmethanamine Intermediates
The synthesis of enantiomerically pure compounds often relies on the creation of key chiral intermediates. nih.gov In the synthesis of complex molecules containing the benzofuran moiety, establishing the correct stereochemistry at an early stage is a common and effective strategy.
One powerful approach is the use of organocatalyzed domino reactions. For example, a bidirectional diastereo- and enantioselective organocatalyzed domino reaction between dihydroxylated aromatics and chloronitroalkenes can produce enantioenriched centrally chiral bis-dihydrobenzofuran precursors. rsc.org This method has been shown to yield products with high diastereomeric ratios (>99:1) and excellent enantiomeric excess (up to 98% ee). rsc.org These intermediates can then be further elaborated into more complex structures.
The use of chiral auxiliaries attached to the substrate is another established method for creating enantiomerically pure intermediates. For instance, N-acyl derivatives of chiral auxiliaries, such as those based on the Evans oxazolidinones or Oppolzer's camphorsultam, can be used to direct the stereochemistry of alkylation or aldol reactions. wikipedia.orgresearchgate.netharvard.edu The auxiliary is then cleaved to reveal the enantiomerically enriched product. While specific applications to this compound are not extensively detailed in readily available literature, the principles are widely applicable in organic synthesis. The synthesis of chiral benzofuryl β-amino alcohols has been achieved through the asymmetric transfer hydrogenation of the corresponding α-functionalized ketones, yielding products with up to 99% ee. researchgate.net
Microwave-Assisted Synthetic Routes for Benzofuranmethanamines
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgscholarsresearchlibrary.comresearchgate.net The ability of microwave irradiation to rapidly and efficiently heat the reaction mixture can overcome activation energy barriers and enhance reaction rates. organic-chemistry.org
This technology has been applied to the synthesis of various benzofuran derivatives. For example, the synthesis of benzofuran analogs of fenamates has been achieved using microwave irradiation, resulting in a significant reduction in reaction time from several hours to a few minutes. jst.go.jp Similarly, novel 5-substituted benzylidene amino-2-butyl benzofuran-3-yl-4-methoxyphenyl methanones have been synthesized using microwave assistance. rsc.org
While specific protocols for the microwave-assisted synthesis of this compound are not widely published, the general principles can be extrapolated. The key advantages of this method, such as reduced reaction times and often improved yields, make it an attractive approach for the synthesis of this and related compounds. The following table provides examples of microwave-assisted synthesis of benzofuran derivatives, illustrating the potential of this technique.
Table 2: Microwave-Assisted Synthesis of Benzofuran Derivatives
| Reactants | Product | Reaction Time (Microwave) | Yield (Microwave) | Reference |
|---|---|---|---|---|
| Ethyl-3-hydroxybenzofuran-2-carboxylate and Aromatic amines | Ethyl-3-arylaminobenzofuran-2-carboxylates | 5-8 min | 70-82% | jst.go.jp |
| 5-Substituted benzylidene amino-2-butyl benzofuran-3-yl-4-methoxyphenyl methanone (B1245722) precursors | 5-Substituted benzylidene amino-2-butyl benzofuran-3-yl-4-methoxyphenyl methanones | Not specified | Not specified | rsc.org |
| 2-(5,8-dihydro quinoxalino[2,3-b]indol-5-yl) acetohydrazide and (2E)-1-(1-benzofuran-2-yl)-4-phenylbut-2-en-1-ones | 2-[1-(5,8-Dihydro quinoxalino[2,3-b]indoloacetyl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-5-yl] phenyl derivatives | Not specified | Not specified | beilstein-journals.org |
Chemical Reactivity, Derivatization, and Functionalization of 5 Benzofuranmethanamine Scaffolds
Reactions Involving the Amine Functionality
The primary amine group attached to the benzofuran (B130515) scaffold via a methylene (B1212753) linker is a key handle for derivatization. Its basicity and nucleophilicity drive a variety of important chemical transformations.
The conversion of a basic drug candidate into a salt is a common and critical step in pharmaceutical development to improve its physicochemical properties. researchgate.net For 5-Benzofuranmethanamine and its derivatives, forming a salt, such as a hydrochloride salt, offers significant advantages for research and potential therapeutic applications. The free base form may have undesirable properties, such as low aqueous solubility or instability. nih.gov
By reacting the basic amine group with an acid like hydrochloric acid (HCl), a hydrochloride salt is formed. This transformation generally leads to a crystalline solid with improved characteristics. The hydrochloride salt form can enhance stability and increase solubility in aqueous solutions, which is crucial for biological assays and formulation development. nih.govontosight.ai While solving solubility issues, the formation of a chloride salt can sometimes introduce stability problems of its own, necessitating a careful salt selection process. researchgate.net Nevertheless, approximately half of all active pharmaceutical ingredients (APIs) are administered as salts to optimize their properties. researchgate.net
Table 1: Advantages of Hydrochloride Salt Formation
| Property | Improvement with Salt Formation | Rationale for Research Utility |
| Solubility | Generally increased in aqueous media. | Facilitates in vitro testing, formulation, and administration studies. ontosight.ai |
| Stability | Can improve chemical and physical stability. | Prevents degradation during storage and handling, ensuring accurate experimental results. nih.gov |
| Handling | Often results in a more stable, crystalline solid. | Simplifies weighing, purification, and formulation processes compared to potentially oily or amorphous free bases. |
| Purification | Crystallization of salts can be an effective purification method. | Allows for the isolation of highly pure material, which is essential for pharmacological evaluation. researchgate.net |
The primary amine of this compound is readily acylated to form the corresponding amides. This transformation is significant for modifying the electronic and lipophilic properties of the molecule. Acetylation, the reaction with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride, is a common example of this process, converting aminobenzofurans into acetaminobenzofurans. researchgate.netresearchgate.net
These amine-based transformations are not limited to simple acylation. Derivatization with various reagents can be employed to enhance detectability in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov For instance, derivatization can introduce a fluorescent tag or a group that improves ionization efficiency, allowing for more sensitive quantification in biological matrices. nih.govresearchgate.net
Table 2: Example of Amine Acylation
| Reactant | Reagent | Product |
| This compound | Acyl Chloride (R-COCl) or Acetic Anhydride | N-(5-Benzofuranmethyl)acetamide |
Electrophilic and Nucleophilic Substitutions on the Benzofuran Ring System
The benzofuran ring is an aromatic system with distinct regions of reactivity. The electron-rich nature of the heterocyclic ring makes it susceptible to electrophilic substitution. Theoretical calculations and experimental evidence show that in benzofuran and its derivatives, electrophilic attack preferentially occurs on the five-membered furan (B31954) ring, specifically at the C3 position, which has a higher electron density than other carbon atoms in the ring. pixel-online.net The aminomethyl group at the 5-position will act as an activating group, directing further electrophilic substitutions on the benzene (B151609) portion of the ring system to the ortho and para positions (C4 and C6).
Nucleophilic aromatic substitution, in contrast, is less common on the electron-rich benzofuran ring unless the ring is activated by the presence of strong electron-withdrawing groups. The amine group can, however, participate in nucleophilic substitution reactions where it is displaced by another nucleophile under specific conditions. smolecule.com
Advanced Functionalization for Complex Molecular Architectures
To explore broader chemical space and develop molecules with tailored properties, the this compound scaffold can be further functionalized by introducing various substituents on both the amine and the benzofuran ring.
The introduction of aryl groups, such as phenyl (a C6H5 group) wikipedia.org, can significantly alter the steric and electronic profile of the this compound molecule. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, palladium-mediated annulation of chiral α-arylpropargylamines with 2-iodophenols can produce α-aryl-2-benzofuranmethanamines, which are valuable chiral building blocks for biologically active compounds. rsc.org Such methods allow for the stereoselective synthesis of complex architectures incorporating phenyl groups. rsc.org
The strategic placement of halogen atoms (F, Cl, Br, I) or alkyl groups (e.g., methyl, ethyl, isopropyl) wikipedia.orgyoutube.com onto the benzofuran ring is a widely used strategy in medicinal chemistry to fine-tune a molecule's properties. The introduction of halogens can influence a compound's lipophilicity, metabolic stability, and binding interactions. nih.gov Alkyl groups can also impact these properties and provide points for further functionalization. wikipedia.org These substituents can be introduced by using appropriately substituted starting materials in the synthesis of the benzofuran ring or through direct functionalization reactions like halogenation or Friedel-Crafts alkylation on the pre-formed scaffold. organic-chemistry.org
Table 3: Examples of Substituted Benzofuranmethanamine Derivatives
| Base Scaffold | Substituent(s) | Resulting Compound Name | Reference |
| 2-Benzofuranmethanamine | 5-methyl | 5-Methyl-2-benzofuranmethanamine | smolecule.com |
| 2-Benzofuranmethanamine | 5-methyl, α-(1-methylethyl) | 5-Methyl-α-(1-methylethyl)-2-benzofuranmethanamine | cymitquimica.com |
| 2-Benzofuranmethanamine | N,N-diethyl, 5-nitro, 3-phenyl | 2-Benzofuranmethanamine, N,N-diethyl-5-nitro-3-phenyl-, hydrochloride | ontosight.ai |
Cyclization Reactions to Form Tricyclic Systems
The this compound scaffold is a valuable precursor for the synthesis of fused tricyclic heterocyclic systems, particularly those containing a nitrogen atom in the newly formed ring. A prominent strategy for achieving this transformation is the Pictet-Spengler reaction and its variants. wikipedia.org The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline derivative. wikipedia.orgnrochemistry.com
While this compound is an arylmethanamine rather than a β-arylethylamine, its N-acylated derivatives can undergo analogous intramolecular cyclization reactions. For instance, acylation of the primary amine followed by reduction could yield a secondary amine suitable for a Pictet-Spengler-type cyclization. The key step in this reaction is the formation of an iminium ion, which then undergoes electrophilic attack on the electron-rich benzofuran ring, typically at the C4 position, to construct the new six-membered ring. wikipedia.org
A more direct approach involves the use of related 5-aminobenzofuran derivatives in multicomponent reactions to build fused quinoline (B57606) systems. For example, a one-pot reaction of ethyl 5-aminobenzofuran-2-carboxylate with aromatic aldehydes and a suitable active methylene compound can yield furo[3,2-f]quinoline derivatives under catalyst-free conditions. tandfonline.comresearchgate.net This reaction proceeds through a series of condensations and an intramolecular cyclization to form the fused tricyclic system.
The following table outlines representative conditions for the synthesis of a furoquinoline system from a 5-aminobenzofuran derivative, which serves as a model for the reactivity of this compound in forming tricyclic structures.
Table 2: Synthesis of Furo[3,2-f]quinoline Derivatives
| 5-Aminobenzofuran Derivative | Aldehyde | Active Methylene Compound | Solvent | Conditions | Yield (%) | Ref |
| Ethyl 5-aminobenzofuran-2-carboxylate | Benzaldehyde | 3-Oxo-3-phenylpropanenitrile | Ethanol | Reflux | 92 | tandfonline.com |
| Ethyl 5-aminobenzofuran-2-carboxylate | 4-Chlorobenzaldehyde | 3-Oxo-3-phenylpropanenitrile | Ethanol | Reflux | 95 | tandfonline.com |
| Ethyl 5-aminobenzofuran-2-carboxylate | 4-Methylbenzaldehyde | 3-Oxo-3-phenylpropanenitrile | Ethanol | Reflux | 90 | tandfonline.com |
The mechanism of this transformation involves the initial formation of a Knoevenagel adduct between the aldehyde and the active methylene compound, followed by a Michael addition of the 5-aminobenzofuran derivative. Subsequent intramolecular cyclization and aromatization lead to the final tricyclic furo[3,2-f]quinoline product. The versatility of this approach allows for the generation of a library of substituted tricyclic compounds by varying the aldehyde and active methylene components. tandfonline.comresearchgate.net
Spectroscopic and Structural Elucidation Methodologies for Benzofuranmethanamines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
In ¹H NMR spectroscopy, the chemical shifts, integration of signals, and coupling patterns (spin-spin splitting) are analyzed. libretexts.org For benzofuran (B130515) derivatives, the aromatic protons on the benzene (B151609) and furan (B31954) rings typically appear in distinct regions of the spectrum. The protons of the methanamine group (-CH₂NH₂) would also exhibit characteristic signals. The coupling constants between adjacent protons (vicinal coupling) are particularly valuable for determining the substitution pattern on the benzofuran ring system. libretexts.org
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. careerendeavour.com Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of each signal is indicative of its hybridization (sp³, sp²) and the electronegativity of attached atoms. careerendeavour.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. organicchemistrydata.org The combination of ¹H and ¹³C NMR data allows for a comprehensive assignment of the entire molecular structure. For instance, in a study of 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine, the analysis of NMR spectral data was instrumental in elucidating its structure. researchgate.net
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in complex structural assignments by revealing correlations between protons and carbons that are separated by two or three bonds. thieme-connect.de
Table 1: Representative NMR Data for Benzofuran Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine | ¹H | Aromatic protons | Multiplets |
| Methine proton (furan ring) | Singlet | ||
| Methylene protons (-CH₂-N) | Triplet | ||
| Methylene protons (-N-CH₂-CH₃) | Quartet | ||
| Methyl protons (-CH₃) | Triplet | ||
| Methoxy protons (-OCH₃) | Singlet | ||
| 1-(2-chlorobenzylidene)-2-(5-nitrobenzofuran-3-yl)hydrazine | ¹H | Aromatic protons | Multiplets |
| Hydrazine proton (-NH-) | Singlet | ||
| Methine proton (=CH-) | Singlet | ||
| ¹³C | Aromatic & Furan carbons | Multiple signals | |
| C=N carbon | Signal in imine region | ||
| Note: This table provides a generalized representation of expected NMR signals. Actual chemical shifts and coupling constants can vary based on the specific derivative and solvent used. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. chim.lusavemyexams.com When a molecule like 5-Benzofuranmethanamine is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). uni-saarland.de The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. savemyexams.com
The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. wikipedia.org The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the identity of the compound or to elucidate the structure of an unknown. wikipedia.org For amines, fragmentation often occurs via cleavage of the carbon-carbon bond alpha to the nitrogen atom, leading to a stable, nitrogen-containing cation. libretexts.org In the case of this compound, a prominent fragment would likely correspond to the loss of the amino group or cleavage of the bond between the benzofuran ring and the methanamine side chain.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. uni-saarland.de This level of precision is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| Fragment | Description |
| [M]⁺ | Molecular ion |
| [M-NH₂]⁺ | Loss of the amino group |
| [C₈H₅O]⁺ | Benzofuran ring fragment |
| [CH₂NH₂]⁺ | Methanamine fragment |
| Note: The relative intensities of these fragments will depend on the ionization energy and the stability of the resulting ions. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. lmu.edumegalecture.com The principle of IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations. savemyexams.com Different types of bonds (e.g., C-H, N-H, C=C, C-O) vibrate at specific frequencies, and these frequencies correspond to characteristic absorption bands in the IR spectrum. lmu.edu
For this compound, the IR spectrum would be expected to show several key absorption bands that confirm the presence of its characteristic functional groups:
N-H stretch: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. nobraintoosmall.co.nz
C-H stretch (aromatic): The C-H stretching vibrations of the aromatic benzofuran ring are expected to appear in the region of 3000-3100 cm⁻¹. lmu.edu
C-H stretch (aliphatic): The C-H stretching of the methylene group (-CH₂-) would be observed around 2850-3000 cm⁻¹. libretexts.org
C=C stretch (aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring system typically give rise to absorptions in the 1450-1650 cm⁻¹ range. lmu.edu
C-O-C stretch: The ether linkage within the benzofuran ring will have a characteristic C-O-C stretching vibration, usually in the fingerprint region.
C-N stretch: The stretching vibration of the carbon-nitrogen bond is expected in the 1000-1250 cm⁻¹ range. nobraintoosmall.co.nz
By analyzing the positions and intensities of these absorption bands, the presence of the amine and benzofuran functionalities can be confirmed. researchgate.netcuestionesdefisioterapia.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| Amine (N-H) | Stretch | 3300-3500 (two bands) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| Aromatic C=C | Stretch | 1450-1650 |
| Amine N-H | Bend | 1590-1650 |
| C-N | Stretch | 1000-1250 |
| Source: nobraintoosmall.co.nzlibretexts.org |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in the crystal lattice. nih.govrsc.org This method provides definitive information about bond lengths, bond angles, and torsion angles, confirming the absolute and relative stereochemistry of the compound.
For a derivative of this compound to be analyzed by single-crystal XRD, a suitable single crystal must first be grown. nih.gov When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the positions of the individual atoms can be determined. researchgate.netmdpi.com
XRD analysis can reveal important structural details, such as the planarity of the benzofuran ring system and the conformation of the methanamine side chain. It can also provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. rsc.org While obtaining suitable crystals can be a challenge, the detailed structural information provided by XRD is unparalleled. rsc.org For example, the crystal structures of various benzofuran derivatives have been successfully determined using this technique, providing valuable data on their molecular geometry. mdpi.comdoi.orgosti.gov
Application of UV-Vis and Fluorescence Spectroscopy in Derivative Characterization
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are techniques that provide information about the electronic transitions within a molecule. technologynetworks.com These methods are particularly useful for characterizing compounds containing chromophores, such as the aromatic benzofuran ring system in this compound and its derivatives.
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.commsu.edu The benzofuran moiety in these compounds gives rise to characteristic absorption bands in the UV region, typically corresponding to π→π* transitions within the aromatic system. The position and intensity of these absorption maxima (λ_max) can be influenced by the presence of substituents on the benzofuran ring and the solvent used for the analysis.
Fluorescence spectroscopy is a more sensitive technique that measures the light emitted by a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. For those that are, the emission spectrum can provide additional information about the molecule's electronic structure and its environment. The introduction of certain functional groups or the formation of derivatives can enhance or quench the fluorescence of the benzofuran core. For example, the fluorescence properties of some benzofuran derivatives have been studied to understand their potential as fluorescent probes. researchgate.netnih.gov
Table 4: Representative UV-Vis and Fluorescence Data for Benzofuran Derivatives
| Compound Type | Technique | λ_max (nm) | Observations |
| Substituted Benzofurans | UV-Vis | ~250-350 | Dependent on substitution pattern and solvent |
| Fluorescent Benzofuran Derivatives | Fluorescence | Emission > Excitation | Quantum yield and lifetime are key parameters |
| Note: The exact wavelengths of maximum absorption and emission are highly dependent on the specific molecular structure and the experimental conditions. |
Spectroscopic Techniques in the Context of Immunoassay Development Involving Benzofuranmethanamines
Spectroscopic techniques are integral to the development and validation of immunoassays, which are highly sensitive and specific methods for detecting and quantifying substances. In the context of benzofuranmethanamines or related compounds like carbofuran (B1668357), which shares a benzofuran core, immunoassays can be developed for monitoring purposes. mdpi.comcdc.gov
The development of an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Fluorescence Polarization Immunoassay (FPIA), relies on the production of antibodies that can specifically bind to the target analyte (or a hapten that mimics it). mdpi.comtandfonline.com Spectroscopic methods are crucial in several stages of this process:
Hapten and Conjugate Characterization: Haptens, which are small molecules that can elicit an immune response when attached to a larger carrier protein like bovine serum albumin (BSA), are often derivatives of the target molecule. mdpi.com Spectroscopic techniques such as NMR, MS, and IR are used to confirm the structure and purity of the synthesized hapten. UV-Vis spectroscopy is then used to confirm the successful conjugation of the hapten to the carrier protein by monitoring changes in the absorption spectrum. mdpi.com
Assay Detection: The final step of many immunoassays involves a spectroscopic measurement. In an ELISA, a colorimetric or fluorescent signal is generated by an enzyme-catalyzed reaction, and the intensity of this signal is measured using a spectrophotometer or a fluorometer. mdpi.com In FPIA, the change in the polarization of fluorescently labeled tracer molecules upon binding to antibodies is measured. tandfonline.com These spectroscopic readouts are directly proportional to the concentration of the analyte in the sample.
For instance, in the development of an immunoassay for carbofuran, 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine (DDB) has been used as a hapten for immunogen preparation. mdpi.com The resulting antibodies and various coating antigens are then used to develop sensitive ELISA and other immunoassay formats, with spectroscopic methods being key for both the characterization of reagents and the final detection step. mdpi.comnih.gov
Computational and Theoretical Investigations of 5 Benzofuranmethanamine and Its Analogues
Molecular Modeling and Docking Simulations for Structural Insights
Molecular modeling and docking simulations are powerful computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These techniques are crucial in drug design for understanding how a ligand, such as a benzofuran (B130515) derivative, might interact with a biological target, typically a protein or enzyme. researchgate.netjazindia.com
The process of molecular docking involves predicting the binding mode and affinity of a ligand to a target protein. semanticscholar.org The binding affinity, often expressed as a binding energy (ΔG) in kcal/mol, indicates the strength of the interaction; a more negative value suggests a stronger and more stable interaction. jazindia.comnih.gov For example, in a study of novel synthesized benzofuran derivatives, docking simulations revealed binding energies ranging from -6.9 to -10.4 kcal/mol, indicating significant affinity for their intended anticancer targets. jazindia.com Similarly, studies on 1,5-benzothiazepine (B1259763) chalcone (B49325) derivatives as potential Zika virus inhibitors showed binding free energy values of -4.6490 and -4.9291 kcal/mol for the most promising compounds. semanticscholar.org
These simulations provide detailed structural insights into the intermolecular interactions that stabilize the ligand-receptor complex. Key interactions often include:
Hydrogen Bonds: These are crucial for the specificity and stability of binding. For instance, in a study of benzofuran derivatives targeting the COX-2 receptor, the presence of specific hydrogen bonds was shown to provide conformational stability. nih.gov
Hydrophobic Interactions: These interactions play a significant role in the binding of nonpolar regions of the ligand and receptor. samipubco.com
Electrostatic Interactions: These occur between charged or polar groups on the ligand and the receptor. nih.gov
Molecular dynamics (MD) simulations are often used in conjunction with docking to refine the docked poses and assess the stability of the ligand-protein complex over time. nih.govrjeid.com MD simulations confirm the stability of interactions, such as hydrogen bonds, and provide a more dynamic picture of the binding event. semanticscholar.orgrjeid.com
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions Noted | Reference |
|---|---|---|---|---|
| Benzofuran Derivative M5a-M5j Series | Anticancer Target | -6.9 to -10.4 | Not specified | jazindia.com |
| 4-Nitro-5-O-benzoylpinostrobin | COX-2 Receptor (5IKR) | -10.16 | Hydrogen Bonds, Hydrophobic Interactions | nih.gov |
| Benzofuran Derivative 9h | CDK2 Kinase | IC₅₀ = 40.91 nM | Anchoring to kinase domain | nih.gov |
| 1,5-benzothiazepine chalcone derivative MA8 | Zika Virus Helicase (5GJB) | -4.9291 | Stable Hydrogen Bonding | semanticscholar.org |
| Benzoxazole-formazan Derivative 4c | 4URO Receptor | -8.0 | Stable ligand-receptor interaction | rjeid.com |
Free Energy Calculations for Reaction Pathway Analysis
Free energy calculations are essential for understanding the thermodynamics and kinetics of chemical reactions. researchgate.net By computing the change in Gibbs free energy (ΔG), researchers can determine the spontaneity of a reaction and the height of the energy barriers that must be overcome. pku.edu.cn This is particularly useful for analyzing complex reaction pathways, such as those involving cycloadditions or rearrangements of benzofuran structures.
Methods like Density Functional Theory (DFT) are employed to compute the potential energy surfaces of reactions, identifying transition states and intermediates. pku.edu.cn For example, a DFT study on the [8+2] cycloadditions of dienylfurans calculated the activation Gibbs free energies for various potential pathways, concluding that one pathway was kinetically favored with an activation energy of 29.4 kcal/mol, while another was excluded due to a high barrier of over 80 kcal/mol. pku.edu.cn These calculations help elucidate reaction mechanisms by comparing the energetic feasibility of different routes. pku.edu.cn
For ligand-binding processes, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used to estimate the free energy of binding. rjeid.comdntb.gov.ua These methods combine molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone. rjeid.com In a study of benzoxazole (B165842) derivatives, MM/PBSA analysis revealed a maximum free binding energy of -58.831 kJ/mol for the most active compound, corroborating the docking results. rjeid.comnih.gov These calculations provide a deeper understanding of the energetic contributions (e.g., van der Waals, electrostatic) to the binding event. samipubco.com
| Pathway | Description | Activation Gibbs Free Energy (kcal/mol) | Conclusion | Reference |
|---|---|---|---|---|
| Pathway B | Stepwise [8+2] Cycloaddition | 33.0 | Disfavored | pku.edu.cn |
| Pathway C | Stepwise [4+2] then nih.govethz.ch-shift | 33.1 | Disfavored | pku.edu.cn |
| Pathway D | Concerted [8+2] Cycloaddition | 29.4 | Most Favored | pku.edu.cn |
| Pathway E | Stepwise [4+2] via Diradical | 84.2 | Excluded | pku.edu.cn |
Quantitative Structure-Activity Relationship (QSAR) Studies for Benzofuran Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds. nih.gov For benzofuran derivatives, QSAR studies have been instrumental in identifying the key structural features and physicochemical properties that govern their therapeutic effects, such as vasodilator and anticancer activities. nih.govmdpi.com
In a typical 2D-QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. nih.gov These descriptors can include physicochemical properties like molar refractivity (MR), molecular weight (MW), and the partition coefficient (log P), which are then used as independent variables in a multiple linear regression analysis to correlate with the biological activity (the dependent variable). nih.gov
For instance, a QSAR study on active benzofuran-based vasodilators identified several compounds with potent activity, with the model helping to explore the controlling factors governing their pharmacological properties. nih.gov Another study on benzofuran derivatives as CYP26A1 inhibitors used parameters like molar refractivity, molecular weight, and log P to generate models with high coefficients of determination (R²), successfully identifying a potent inhibitor. nih.gov These studies demonstrate that the biological activity of benzofuran derivatives is often structure-specific. nih.gov The insights gained from QSAR models are valuable for guiding the synthesis of new analogues with improved potency. nih.gov
Conformational Analysis and Stereochemical Prediction
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com This analysis is critical because the three-dimensional shape of a molecule, such as 5-Benzofuranmethanamine, dictates its ability to interact with biological targets. Computational methods are used to determine the relative energies of different conformers and to identify the most stable, low-energy conformations. ethz.ch
The study of energetics between different rotamers helps in understanding the stability of various isomers by considering spatial orientation and through-space interactions. lumenlearning.com For flexible molecules, the potential energy surface can be calculated to map the energy changes associated with bond rotations. This can reveal energy minima, corresponding to stable staggered conformations, and energy maxima, corresponding to unstable eclipsed conformations. lumenlearning.com In complex heterocyclic systems, X-ray crystallography provides experimental data on solid-state conformations, which can then be compared with quantum-chemical calculations to validate the computational models. ethz.ch
In one detailed study of imidazolidin-4-one (B167674) derivatives, a qualitative conformational analysis suggested that steric interactions made certain staggered conformations unfavorable, leading to an "escape" to an eclipsing conformation. ethz.ch Quantum-chemical calculations of the conformer energies, although small (less than 2 kcal/mol difference), correctly predicted the more stable conformer found in the crystal structure. ethz.ch Such analyses are vital for predicting the stereochemical outcomes of reactions and for understanding how a molecule will present itself to a receptor binding site. ethz.ch
In Silico Approaches for Chemical Design and Optimization
In silico approaches encompass a wide range of computational tools used to design and optimize new chemical entities, accelerating the drug discovery process. mdpi.com For benzofuran derivatives, these methods are employed to modify existing structures to improve therapeutic effects or reduce toxicity. nih.govmdpi.com
The process often begins with a known active compound or a "hit" from a screening campaign. Medicinal chemists then use computational techniques to design new derivatives. mdpi.com This can involve:
Structure-Based Design: Using the 3D structure of the target protein, new molecules are designed to fit optimally into the binding site, forming key interactions. Molecular docking is a primary tool in this approach. nih.gov
Ligand-Based Design: When the target structure is unknown, models are built based on a set of known active molecules. QSAR is a classic example of this approach. nih.gov
Hybridization Strategy: This involves combining privileged structural motifs from different known active compounds. For example, a hybridization of benzofuran and piperazine (B1678402) building blocks was used to design novel CDK2 inhibitors. nih.gov
Once new derivatives are designed, their properties can be predicted in silico. This includes not only their binding affinity through docking and free energy calculations but also their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity. researchgate.netsamipubco.com For example, the Lipinski Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound based on properties like molecular weight and hydrogen bond donors/acceptors. researchgate.netsamipubco.com By filtering out compounds with predicted poor properties early on, researchers can focus resources on synthesizing and testing only the most promising candidates. researchgate.netmdpi.com
Research Applications of 5 Benzofuranmethanamine and Its Derivatives As Chemical Scaffolds and Intermediates
Building Blocks in the Synthesis of Diverse Organic Molecules
5-Benzofuranmethanamine is a versatile bifunctional molecule, incorporating both a reactive primary amine and a stable benzofuran (B130515) nucleus. This unique combination makes it a valuable building block in organic synthesis for the construction of a wide array of more complex molecules. The benzofuran moiety is a common feature in many biologically active compounds, and the aminomethyl group at the 5-position provides a convenient handle for elaboration and diversification.
The primary amine can readily participate in a variety of classical amine reactions, including acylation, alkylation, reductive amination, and arylation, to form amides, secondary/tertiary amines, and diarylamines, respectively. These transformations allow for the systematic modification of the molecule's properties and the introduction of new functional groups. For instance, coupling the amine with various carboxylic acids or sulfonyl chlorides can generate libraries of amide or sulfonamide derivatives for structure-activity relationship (SAR) studies in drug discovery.
Furthermore, the benzofuran ring itself can be functionalized, although it is generally less reactive than the amine group. Electrophilic aromatic substitution reactions, if conditions are carefully controlled, can introduce substituents onto the aromatic portion of the scaffold. The strategic use of this compound enables chemists to efficiently construct molecules that combine the desirable structural features of the benzofuran core with the diverse functionality achievable through amine chemistry. This approach has been utilized in the development of polyheterocyclic small-molecule libraries, where the benzofuran substructure is considered a "privileged" scaffold.
Role as Lead Molecules and Scaffolds in Medicinal Chemistry Research
The benzofuran nucleus is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Consequently, derivatives of this compound are of significant interest in the search for new therapeutic agents. The core structure is present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.
Researchers utilize this compound and its analogues as starting points for the synthesis of compound libraries. By modifying the aminomethyl side chain and decorating the benzofuran ring, medicinal chemists can systematically explore the chemical space around the core scaffold to identify "lead molecules" with potent and selective activity against a specific biological target. For example, benzofuran derivatives have been investigated as inhibitors of enzymes like DNA gyrase B in Mycobacterium tuberculosis and as antagonists for various receptors. The 5-aminomethyl group serves as a critical anchor point for introducing functionalities that can modulate potency, selectivity, solubility, and metabolic stability. This scaffold-based approach is a cornerstone of modern drug discovery, allowing for the efficient development of novel drug candidates.
Table 1: Examples of Biological Targets for Benzofuran-Based Scaffolds
| Target Class | Specific Example | Potential Therapeutic Area |
| Enzymes | Mycobacterium tuberculosis DNA Gyrase B | Tuberculosis |
| Enzymes | Mycobacterium protein tyrosine phosphatase B (mPTPB) | Tuberculosis |
| Receptors | Serotonin Receptors (5-HT) | Mental Disorders |
| Various | Fungal Cell Growth | Antifungal Agents |
Precursors for the Synthesis of Complex Heterocyclic Systems
The reactivity of the primary amine in this compound makes it an excellent precursor for the construction of more complex heterocyclic systems where the benzofuran moiety is fused or appended to another ring. The amine can act as a nucleophile in condensation reactions with various bifunctional electrophiles to build new rings.
For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) rings fused to the benzofuran core. Similarly, condensation with α-haloketones followed by cyclization (a Hantzsch-type synthesis) could yield imidazole (B134444) derivatives. These strategies allow for the expansion of the molecular architecture, leading to novel, rigid, three-dimensional structures that are often sought in drug design to achieve high target affinity and selectivity. The ability to use this compound to construct larger, multi-ring systems underscores its importance as a versatile intermediate in synthetic organic chemistry.
Application in Immunoassay Development as Haptens for Antibody Production
A significant application of benzofuranmethanamine derivatives is in the field of immunodiagnostics, where they serve as haptens for the production of specific antibodies. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA).
In a notable study, 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine (DDB), a structural analogue of this compound, was used as a hapten to generate a monoclonal antibody (mAb) for the detection of the pesticide carbofuran (B1668357) and its analogues, benfuracarb (B1667993) and carbosulfan. The DDB molecule contains the core 2,2-dimethyl-2,3-dihydro-1-benzofuran group common to these pesticides. By conjugating DDB to BSA to create an immunogen (DDB-BSA), researchers successfully immunized mice and produced a high-affinity mAb, designated 13C8.
This antibody was then used to develop sensitive immunoassays, such as an enzyme-linked immunosorbent assay (ELISA) and a quantum dot-based lateral flow immunoassay (QD-LFIA), for the simultaneous detection of carbofuran and its related compounds in vegetable samples. The results demonstrated high sensitivity and specificity, with IC50 values (the concentration of analyte that causes 50% inhibition) in the sub-ng/mL range. This application highlights the utility of the benzofuranmethanamine scaffold in creating essential reagents for environmental and food safety monitoring.
Table 2: Performance of Immunoassay Using Antibody Raised Against a Benzofuranmethanamine-Derived Hapten
| Analyte | Assay Type | IC50 Value (ng/mL) | Cross-Reactivity (%) |
| Carbofuran | ELISA | 0.18 | 100 |
| Carbofuran | QD-LFIA | 0.67 | 100 |
| Benfuracarb | ELISA | 0.25 | 72.0 |
| Carbosulfan | ELISA | 0.23 | 78.3 |
| 3-hydroxy-carbofuran | ELISA | 0.22 | 81.8 |
Data sourced from a study using a monoclonal antibody generated against a 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine (DDB) hapten.
Chiral Synthons in Asymmetric Synthesis
Chiral amines are among the most important building blocks in asymmetric synthesis, as amine functionality is present in over 80% of all drugs and drug candidates. An amine attached to a stereogenic center, such as the benzylic carbon in this compound, creates a chiral synthon. Such synthons are invaluable for the enantioselective synthesis of active pharmaceutical ingredients, where typically only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or cause unwanted side effects.
While specific, large-scale applications of chiral this compound as a synthon are not extensively detailed in the reviewed literature, its structure is amenable to established methods of asymmetric amine synthesis. For example, the corresponding ketone could be subjected to asymmetric reductive amination, or a chiral auxiliary approach could be employed to introduce the amine enantioselectively. Once obtained in enantiomerically pure form, chiral this compound can be used to synthesize more complex chiral molecules, transferring its stereochemistry to the final product. The development of efficient catalytic asymmetric methods for producing chiral amines has made such synthons increasingly accessible for the construction of enantiomerically enriched compounds containing the valuable benzofuran scaffold.
Future Directions and Emerging Research Avenues in 5 Benzofuranmethanamine Chemistry
Exploration of Novel and Efficient Synthetic Pathways
The development of novel and efficient synthetic pathways to construct the 5-benzofuranmethanamine core and its analogues is a primary focus of current research. Traditional methods are often being replaced by more elegant and atom-economical strategies.
Recent breakthroughs in benzofuran (B130515) synthesis include a variety of catalytic and non-catalytic methods that offer improvements in yield, selectivity, and substrate scope. These emerging strategies are directly applicable to the synthesis of precursors and derivatives of this compound.
Catalytic Innovations:
A significant area of advancement is the use of transition metal catalysis. Various metal catalysts have been employed to facilitate the construction of the benzofuran ring system with high efficiency.
Palladium and Copper Catalysis: Palladium- and copper-based catalysts are extensively used in cross-coupling reactions to form the benzofuran nucleus. For instance, Sonogashira coupling between iodophenols and terminal alkynes, co-catalyzed by palladium and copper, followed by intramolecular cyclization, provides a powerful route to benzofuran derivatives. nih.govacs.org
Scandium-Triflate Catalysis: A novel approach for the synthesis of 2-aminobenzofurans involves a scandium-triflate-catalyzed [4+1] cycloaddition of ortho-quinone methides with isocyanides. researchgate.netnih.gov This method is highly efficient and proceeds under mild conditions.
Gold and Silver Co-catalysis: Bimetallic systems, such as those using gold and silver, have been shown to be effective in promoting the formation of the benzofuran ring from quinols and alkynyl esters. nih.govacs.org
Rhodium and Nickel Catalysis: Rhodium-mediated relay catalysis for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids has been reported. nih.gov Nickel catalysts have also been utilized to activate nucleophilic addition reactions for the synthesis of benzofuran derivatives. acs.org
One-Pot and Catalyst-Free Syntheses:
To enhance efficiency and reduce waste, one-pot synthetic strategies are being increasingly developed. A notable example is the copper-catalyzed one-pot reaction of salicylaldehydes, amines, and calcium carbide to produce amino-substituted benzofurans. nih.govacs.org Furthermore, catalyst-free methods are emerging as a sustainable alternative. For example, the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides can proceed without a catalyst to form tricyclic benzofuran derivatives. nih.govresearchgate.net
Innovative Reaction Mechanisms:
Researchers are also exploring unconventional reaction mechanisms to access complex benzofurans. A recent study demonstrated a novel synthesis of highly functionalized benzofurans through an unusual substituent migration reaction, starting from easily accessible materials. medium.com Other innovative approaches include visible-light-mediated synthesis, base-catalyzed Rap-Stoermer reactions, and unique free radical cyclization cascades. nih.govrsc.org
| Catalytic System | Reactants | Key Features |
|---|---|---|
| Palladium/Copper | Iodophenols, Terminal Alkynes | Sonogashira coupling followed by intramolecular cyclization. nih.govacs.org |
| Scandium Triflate | o-Quinone Methides, Isocyanides | [4+1] cycloaddition, mild conditions, high efficiency. researchgate.netnih.gov |
| Gold/Silver | Quinols, Alkynyl Esters | Bimetallic catalysis for benzofuran ring formation. nih.govacs.org |
| Rhodium | Propargyl Alcohols, Aryl Boronic Acids | Relay catalysis for arylation and cyclization. nih.gov |
| Copper | Salicylaldehydes, Amines, Calcium Carbide | Efficient one-pot synthesis of amino-substituted benzofurans. nih.govacs.org |
| None | Hydroxyl-substituted Aryl Alkynes, Sulfur Ylides | Catalyst-free synthesis of tricyclic benzofurans. nih.govresearchgate.net |
Development of Advanced Functionalization and Derivatization Strategies
Beyond the synthesis of the core structure, the ability to precisely functionalize and derivatize the this compound scaffold is crucial for modulating its properties and exploring its therapeutic potential. nih.govnih.gov Future research will focus on developing more sophisticated and selective methods for introducing a wide range of substituents onto the benzofuran ring and the methanamine side chain.
C-H Functionalization:
Direct C-H functionalization is a powerful tool for introducing complexity in a step-economical manner. Palladium-catalyzed C-H arylation at the C3 position of the benzofuran scaffold using an 8-aminoquinoline directing group has been demonstrated as a highly efficient method to install various aryl and heteroaryl substituents. mdpi.com
Transamidation Chemistry:
Following C-H functionalization, the directing group can be cleaved and the molecule further diversified using transamidation chemistry. This one-pot, two-step procedure allows for the synthesis of a wide range of elaborate benzofuran-2-carboxamides, providing a modular approach to generate libraries of compounds for screening. mdpi.com
Hybrid Molecules:
A promising strategy involves the creation of hybrid molecules by linking the benzofuran scaffold to other pharmacologically active moieties. Recent studies have shown that hybrid structures bearing benzofuran conjugated with chalcone (B49325), triazole, piperazine (B1678402), or imidazole (B134444) can act as potent cytotoxic agents. nih.gov This approach leverages the synergistic effects of the combined fragments to enhance biological activity.
The introduction of specific substituents at various positions of the benzofuran core can significantly influence its biological activity. For example, the type of substituent is critical for the anticancer activity of benzofuran derivatives. nih.gov The development of derivatization reagents with a benzofuran structure is also an active area of research, aiming to enhance detectability and separation in analytical techniques like HPLC. researchgate.net
| Strategy | Description | Example Application |
|---|---|---|
| C-H Arylation | Palladium-catalyzed introduction of aryl/heteroaryl groups at the C3 position. mdpi.com | Synthesis of C3-arylated benzofuran products. mdpi.com |
| Transamidation | One-pot, two-step cleavage of directing group and diversification. mdpi.com | Generation of diverse benzofuran-2-carboxamide libraries. mdpi.com |
| Molecular Hybridization | Linking the benzofuran scaffold with other bioactive moieties. nih.gov | Creation of potent anticancer agents (e.g., benzofuran-chalcone hybrids). nih.gov |
| Strategic Substitution | Introduction of specific functional groups to modulate biological activity. nih.gov | Enhancing the therapeutic value of benzofuran derivatives. nih.gov |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery, including the development of this compound derivatives. nih.gov These computational tools can accelerate the discovery of new synthetic routes, predict the properties of novel compounds, and optimize reaction conditions.
Retrosynthesis Prediction:
Catalyst and Reaction Design:
Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of a reaction with a given set of reactants, catalysts, and conditions. This predictive power can be harnessed to design more effective catalysts and optimize reaction parameters for the synthesis of benzofurans. rsc.org For instance, ML models can help in the selection of the best catalyst for a specific transformation or predict the optimal temperature and solvent for a reaction, thereby saving time and resources.
De Novo Drug Design:
While the application of AI specifically to this compound is still in its early stages, the general advancements in AI for chemical synthesis and design are highly promising for this class of compounds.
Sustainable and Green Chemistry Approaches in Benzofuranmethanamine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals. nih.gov The future of this compound synthesis will undoubtedly involve a greater emphasis on sustainable practices to minimize environmental impact.
Green Solvents and Reaction Media:
A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Researchers are exploring the use of green solvents such as water, supercritical fluids, and deep eutectic solvents (DES) for the synthesis of benzofuran derivatives. For example, a one-pot synthesis of 3-aminobenzofurans has been reported using a choline chloride-ethylene glycol-based DES as an eco-friendly reaction medium. acs.org
Atom Economy and Waste Reduction:
Future synthetic strategies will aim to maximize atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses and multicomponent reactions are particularly attractive in this regard as they reduce the number of synthetic steps and purification stages, thereby minimizing waste generation. nih.govsemanticscholar.org
Use of Renewable Feedstocks:
Energy Efficiency:
The development of reactions that can be conducted at ambient temperature and pressure, or with the use of alternative energy sources like microwave irradiation or visible light, will contribute to more energy-efficient and sustainable synthetic processes. epa.gov
| Green Chemistry Approach | Description | Example in Benzofuran Synthesis |
|---|---|---|
| Green Solvents | Use of environmentally benign solvents. | Deep eutectic solvents (e.g., choline chloride-ethylene glycol) for the synthesis of 3-aminobenzofurans. acs.org |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation. | Copper-catalyzed one-pot synthesis of amino-substituted benzofurans. nih.govacs.org |
| Catalyst-Free Reactions | Avoiding the use of metal catalysts. | Synthesis of tricyclic benzofurans from hydroxyl-substituted aryl alkynes and sulfur ylides. nih.govresearchgate.net |
| Energy Efficiency | Utilizing milder reaction conditions or alternative energy sources. | Visible-light-mediated synthesis of benzofuran heterocycles. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
